molecular formula C17H24N4O B2402012 N-butyl-5-isopropyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 954789-67-4

N-butyl-5-isopropyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2402012
M. Wt: 300.406
InChI Key: KMFYLZQLOLXONB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-butyl-5-isopropyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide, also known as BITC, is a chemical compound that has gained significant attention in scientific research due to its unique properties. BITC is a triazole derivative that has been synthesized using various methods and has shown promising results in different scientific fields.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N-butyl-5-isopropyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide involves the reaction of N-butyl-5-isopropyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxylic acid with a suitable amine, such as butylamine, followed by the addition of a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC), to form the desired carboxamide product.

Starting Materials
N-butyl-5-isopropyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxylic acid, Butylamine, N,N'-dicyclohexylcarbodiimide (DCC)

Reaction
To a solution of N-butyl-5-isopropyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxylic acid in anhydrous dichloromethane, add butylamine and DCC., Stir the reaction mixture at room temperature for several hours until TLC analysis indicates complete conversion of the starting material., Filter the reaction mixture to remove the dicyclohexylurea byproduct and concentrate the filtrate under reduced pressure., Purify the crude product by column chromatography using a suitable solvent system to obtain the desired N-butyl-5-isopropyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide product.

Mechanism Of Action

The mechanism of action of N-butyl-5-isopropyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide is not fully understood, but it is believed to involve the inhibition of various cellular processes. N-butyl-5-isopropyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide has been shown to inhibit the activity of enzymes involved in DNA replication and repair, leading to DNA damage and cell death. N-butyl-5-isopropyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide has also been shown to induce apoptosis in cancer cells by activating various signaling pathways. Additionally, N-butyl-5-isopropyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide has been shown to inhibit the migration and invasion of cancer cells by modulating the expression of genes involved in these processes.

Biochemical And Physiological Effects

N-butyl-5-isopropyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that N-butyl-5-isopropyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide inhibits the growth and proliferation of cancer cells, induces apoptosis, and inhibits the migration and invasion of cancer cells. In vivo studies have shown that N-butyl-5-isopropyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide exhibits potent anticancer activity in animal models of cancer. N-butyl-5-isopropyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide has also been shown to exhibit anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.

Advantages And Limitations For Lab Experiments

N-butyl-5-isopropyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide has several advantages as a tool compound for scientific research. It is relatively easy to synthesize and has a high purity, making it suitable for use in various assays and experiments. N-butyl-5-isopropyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide is also stable under a wide range of conditions, which makes it suitable for long-term storage. However, there are some limitations to the use of N-butyl-5-isopropyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide in lab experiments. N-butyl-5-isopropyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide has a relatively low solubility in water, which can limit its use in aqueous-based assays. Additionally, N-butyl-5-isopropyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide has a relatively short half-life, which can limit its use in long-term experiments.

Future Directions

There are several future directions for the use of N-butyl-5-isopropyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide in scientific research. One potential direction is the development of novel N-butyl-5-isopropyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide-based compounds with improved therapeutic properties. Another potential direction is the use of N-butyl-5-isopropyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide as a tool compound to study the role of triazole derivatives in various biological processes. Additionally, the use of N-butyl-5-isopropyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide in combination with other drugs or therapies may enhance its therapeutic effects. Finally, the development of new methods for the synthesis of N-butyl-5-isopropyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide may lead to improved yields and purity, making it more accessible for scientific research.

Scientific Research Applications

N-butyl-5-isopropyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide has been extensively studied for its potential use in various scientific fields, including medicinal chemistry, materials science, and biological research. In medicinal chemistry, N-butyl-5-isopropyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide has been shown to exhibit potent anticancer activity against various cancer cell lines. N-butyl-5-isopropyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide has also been used as a building block for the synthesis of novel triazole-based compounds with potential therapeutic applications. In materials science, N-butyl-5-isopropyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide has been used as a linker molecule for the synthesis of metal-organic frameworks (MOFs) with tunable properties. In biological research, N-butyl-5-isopropyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide has been used as a tool compound to study the role of triazole derivatives in various biological processes.

properties

IUPAC Name

N-butyl-1-(4-methylphenyl)-5-propan-2-yltriazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O/c1-5-6-11-18-17(22)15-16(12(2)3)21(20-19-15)14-9-7-13(4)8-10-14/h7-10,12H,5-6,11H2,1-4H3,(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMFYLZQLOLXONB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=C(N(N=N1)C2=CC=C(C=C2)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-butyl-5-isopropyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.